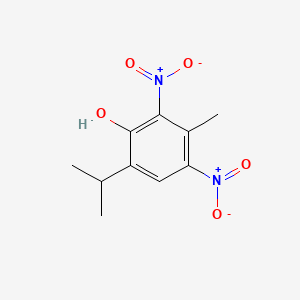
Bio-11-ctp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bio-11-cytidine-5’-triphosphate: (Bio-11-CTP) is a biotin-labeled nucleotide analog that can replace cytidine-5’-triphosphate (CTP) in in vitro transcription reactions catalyzed by T3, T7, or SP6 RNA polymerases . The biotin-labeled RNA transcripts produced by these reactions are suitable for a wide range of applications such as nucleic acid hybridization, sequencing, and genome analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bio-11-CTP is synthesized by incorporating biotin into the cytidine-5’-triphosphate molecule. The reaction typically involves the use of biotinylated nucleotides and RNA polymerases . The reaction conditions include:
Temperature: 37°C
Reaction Time: 6 hours or more (overnight incubation may increase yields)
Reagents: ATP, GTP, CTP, UTP, this compound, T7 RNA Polymerase, and DNase I.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The biotin-labeled RNA probes are then purified and stored at -20°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: Bio-11-CTP undergoes various types of reactions, including:
Substitution Reactions: this compound can replace CTP in transcription reactions.
Hybridization Reactions: The biotin-labeled RNA probes hybridize with target nucleic acids.
Common Reagents and Conditions:
Reagents: Streptavidin, avidin, anti-biotin antibody, fluorophore conjugates, enzyme conjugates.
Conditions: The reactions are typically carried out in aqueous solutions at physiological pH.
Major Products:
Biotin-labeled RNA Probes: These probes are used for various molecular biology applications.
Aplicaciones Científicas De Investigación
Bio-11-CTP has a wide range of scientific research applications, including:
Nucleic Acid Hybridization: Used in hybridization assays to detect specific nucleic acid sequences.
Sequencing: Utilized in sequencing reactions to label RNA transcripts.
Genome Analysis: Employed in genome analysis to study gene expression and regulation.
In Situ Hybridization: Used in in situ hybridization to visualize specific RNA sequences within cells.
Gene Expression Microarrays: Applied in gene expression microarrays to study the expression levels of multiple genes simultaneously.
Mecanismo De Acción
Bio-11-CTP exerts its effects by incorporating biotin into RNA transcripts during in vitro transcription reactions. The biotin-labeled RNA probes can then be detected using streptavidin, avidin, or anti-biotin antibodies . The detection can be direct (e.g., excitation of a fluorophore conjugated to streptavidin) or indirect (e.g., using an enzyme conjugate that produces an insoluble colored precipitate) .
Comparación Con Compuestos Similares
Bio-11-uridine-5’-triphosphate (Bio-11-UTP): Another biotin-labeled nucleotide analog used in similar applications.
Bio-16-uridine-5’-triphosphate (Bio-16-UTP): A biotin-labeled nucleotide analog with a longer biotin linker.
Uniqueness: Bio-11-CTP is unique due to its ability to replace CTP in transcription reactions and produce biotin-labeled RNA probes with high target specificity and sensitivity . The single-stranded RNA probes offer selectivity unavailable with double-stranded DNA probes, making them more efficient in hybridization reactions .
Propiedades
Fórmula molecular |
C28H42Li4N7O17P3S |
|---|---|
Peso molecular |
901.5 g/mol |
Nombre IUPAC |
tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C28H46N7O17P3S.4Li/c29-25-16(13-35(28(41)34-25)26-24(39)23(38)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44)7-6-12-31-20(36)9-2-1-5-11-30-21(37)10-4-3-8-19-22-17(15-56-19)32-27(40)33-22;;;;/h6-7,13,17-19,22-24,26,38-39H,1-5,8-12,14-15H2,(H,30,37)(H,31,36)(H,45,46)(H,47,48)(H2,29,34,41)(H2,32,33,40)(H2,42,43,44);;;;/q;4*+1/p-4/b7-6+;;;;/t17-,18+,19-,22-,23+,24+,26+;;;;/m0..../s1 |
Clave InChI |
BGCNWIMWWJYKPN-ZACRTJDRSA-J |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)N=C3N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


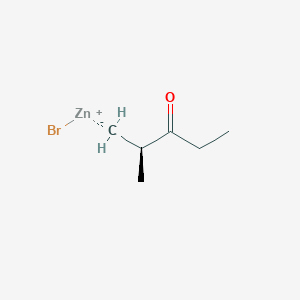
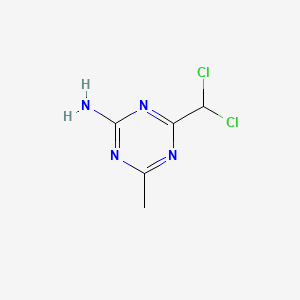
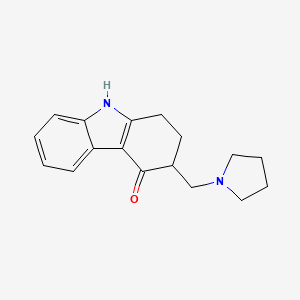
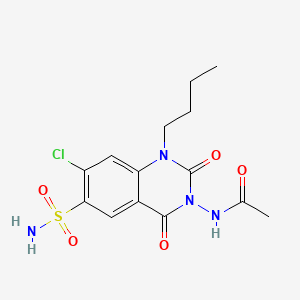

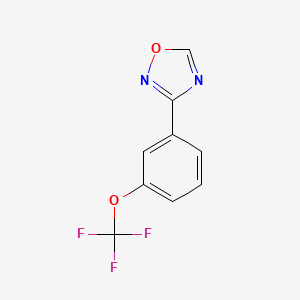
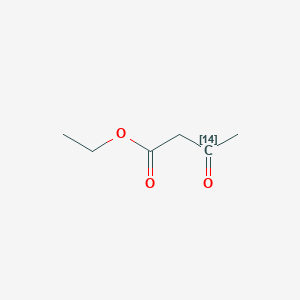
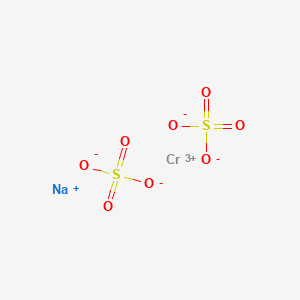
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
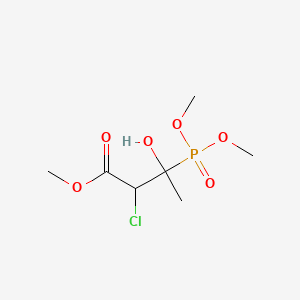
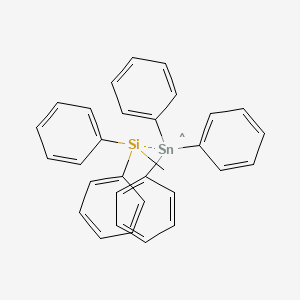

![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)
